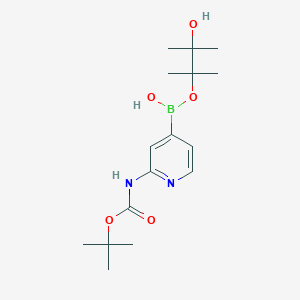
Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrobromide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrobromide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the p-Methoxyphenyl Group: This step involves the substitution reaction where p-methoxyphenyl halide reacts with the piperazine core.
Attachment of the Trimethoxycinnamoyl Group: The final step involves the reaction of the intermediate with 3,4,5-trimethoxycinnamoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the cinnamoyl double bond, converting it to a saturated alkyl chain.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic rings.
科学的研究の応用
Piperazine derivatives, including Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrobromide, have been studied for various applications:
Chemistry: Used as intermediates in organic synthesis.
Biology: Investigated for their potential as enzyme inhibitors.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrochloride
- Piperazine, 1-(p-methoxyphenyl)-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, sulfate
Uniqueness
The hydrobromide salt form of the compound may exhibit different solubility and stability properties compared to other salt forms, potentially affecting its pharmacokinetics and pharmacodynamics.
特性
CAS番号 |
37399-58-9 |
|---|---|
分子式 |
C25H33BrN2O5 |
分子量 |
521.4 g/mol |
IUPAC名 |
(E)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-one;hydrobromide |
InChI |
InChI=1S/C25H32N2O5.BrH/c1-29-22-9-6-20(7-10-22)27-15-13-26(14-16-27)12-11-21(28)8-5-19-17-23(30-2)25(32-4)24(18-19)31-3;/h5-10,17-18H,11-16H2,1-4H3;1H/b8-5+; |
InChIキー |
KCMDIHWIVFNRSU-HAAWTFQLSA-N |
異性体SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC.Br |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)

![barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B13832929.png)



![2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)



![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13832995.png)



